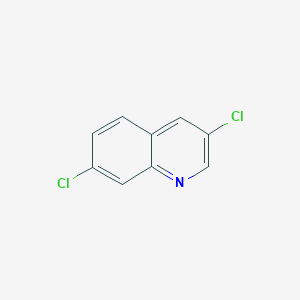

3,7-Dichloroquinoline

概要

説明

4,7-Dichloroquinoline (4,7-DCQ) is a chlorinated quinoline derivative with a bicyclic aromatic structure featuring chlorine atoms at positions 4 and 7. It serves as a critical intermediate in synthesizing antimalarial drugs like hydroxychloroquine and amodiaquine . Its synthesis typically involves cyclocondensation of m-chloroaniline with diethyl oxaloacetate, followed by chlorination . Recent studies highlight its dual role as an anti-malarial agent (IC50 = 6.7–8.5 nM against Plasmodium falciparum) and a virucidal compound, reducing dengue virus (DENV-2) replication at mRNA levels . Additionally, it exhibits larvicidal activity against Anopheles stephensi and Aedes aegypti (LC50 = 4.4–10.7 µM/mL) with minimal cytotoxicity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 7th positions.

Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available precursors. One such method involves the condensation of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized and chlorinated to yield this compound. This process is optimized for high yield and purity, making it suitable for large-scale production.

化学反応の分析

Core Synthetic Routes for 3,7-Dichloro-8-Quinoline Derivatives

3,7-Dichloroquinoline derivatives are primarily synthesized through:

a. Wittig Reaction with Phosphonium Salts

Reaction of 3,7-dichloro-8-phosphoniummethylquinoline (II) with aldehydes (III) yields derivatives with α,β-unsaturated substituents:

textII + RCHO → 3,7-Dichloro-8-(CH=CHR)quinoline

Key Conditions :

b. Reaction with Formylquinoline Intermediates

3,7-Dichloro-8-formylquinoline (IV) reacts with phosphonium salts (V) to form substituted derivatives:

textIV + V → 3,7-Dichloro-8-(CH=CHR)quinoline

Functionalization at the 8-Position

The 8-position undergoes diverse transformations to introduce substituents critical for biological activity:

a. Oxime-Carbamate Formation

this compound-8-aldoxime reacts with isocyanates to yield oxime-carbamates:

textRCONCO + Aldoxime → Oxime-carbamate (I)

Conditions :

b. Introduction of Alkenyl/Aryl Groups

Derivatives with substituents like –CH=CHR or –CH=NR5 are synthesized via:

-

Wittig olefination

-

Condensation with aldehydes or amines

Reaction Conditions and Optimization

Mechanistic Insights

-

Wittig Reaction : Proceeds via ylide formation, followed by nucleophilic attack on the aldehyde.

-

Chlorination : POCl3 mediates decarboxylation and chlorination in diphenyl ether at 133–135°C .

Challenges and Side Reactions

科学的研究の応用

Medicinal Chemistry

Antimalarial Activity

3,7-Dichloroquinoline has been investigated for its antimalarial properties. A study synthesized several derivatives of 4,7-dichloroquinoline, which were tested against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited potent antimalarial activity with IC50 values less than 50 μM, demonstrating their potential as effective treatments for malaria .

Anticancer Properties

Research has shown that derivatives of this compound possess anticancer properties. For example, compounds derived from this quinoline exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. The most active compounds showed IC50 values indicating strong selectivity and effectiveness against these cancer types .

Mechanisms of Action

The anticancer mechanisms attributed to this compound derivatives include inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation and survival. This highlights the compound's versatility in targeting multiple pathways involved in cancer progression .

Agricultural Applications

Insecticidal Properties

Recent studies have explored the use of this compound as an insecticide. Derivatives have shown significant larvicidal and pupicidal activity against mosquito vectors responsible for transmitting diseases such as malaria and dengue fever. For instance, one derivative demonstrated lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of mosquito larvae .

Weed Control

The compound has also been investigated for its herbicidal properties. Research indicates that formulations containing this compound can effectively control weed growth in crops like rice, making it a valuable tool in agricultural management .

Biochemical Research

Biochemical Applications

In biochemical research, this compound serves as a biochemical probe for studying various biological processes. Its derivatives are utilized in proteomics research to investigate protein interactions and functions due to their ability to selectively bind to specific targets within biological systems .

Data Summary

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Antimalarial Activity | Derivatives tested against P. falciparum | IC50 < 50 μM for several compounds |

| Anticancer Properties | Active against MCF-7, HCT-116, HeLa cells | Significant cytotoxicity; mechanisms include kinase inhibition |

| Insecticidal Activity | Effective against mosquito larvae | Lethal toxicity: 4.408 - 7.958 µM/mL |

| Herbicidal Activity | Control of weeds in rice crops | Effective formulation for weed management |

| Biochemical Research | Probe for protein interactions | Useful in proteomics studies |

Case Studies

- Antimalarial Derivatives Study : A recent study synthesized new derivatives of 4,7-dichloroquinoline and evaluated their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The findings revealed that some derivatives could overcome resistance mechanisms prevalent in malaria parasites .

- Insecticide Development : Another study focused on developing a novel insecticide based on the structure of this compound. The synthesized compounds were tested for their efficacy against mosquito larvae and showed promising results that could lead to environmentally friendly pest control solutions .

作用機序

The mechanism of action of 3,7-Dichloroquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. For its anticancer activity, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 2,8-Dichloroquinoline vs. 4,7-Dichloroquinoline

- Reactivity Differences: 4,7-DCQ: The chlorine at position 4 is less sterically hindered, enabling efficient Pd-catalyzed amination. This facilitates the synthesis of derivatives like amodiaquine . 2,8-Dichloroquinoline: Steric hindrance at position 4 reduces reactivity in amination reactions. For example, diamination of 4,8-dichloroquinoline (a positional isomer) requires specialized ligands like DavePhos, whereas 2,8-dichloroquinoline primarily yields monoamination products .

- Applications: 4,7-DCQ is preferred in drug synthesis due to its predictable reactivity, while 2,8-dichloroquinoline is explored in niche catalytic studies .

Quinclorac (3,7-Dichloroquinoline-8-carboxylic Acid)

- Structural Modifications : Quinclorac introduces a carboxylic acid group at position 8, altering its bioactivity.

- Bioactivity : Unlike 4,7-DCQ’s antimalarial focus, Quinclorac is a potent herbicide targeting broadleaf weeds. Its mode of action involves disrupting auxin signaling in plants .

- Molecular Weight : 228.00 g/mol (vs. 198.05 g/mol for 4,7-DCQ) .

Acridine Derivatives (e.g., 6,9-Dichloro-2-methoxyacridine)

- Structural Differences: Acridines feature an additional benzene ring fused to the quinoline core, enhancing π-π stacking and DNA intercalation.

- Applications : These compounds exhibit anti-prion and neuroprotective activities, diverging from 4,7-DCQ’s antimalarial use. Synthesis requires multi-step protocols, such as POCl3-mediated cyclization .

7-Chloroquinaldine (7-Chloro-2-methylquinoline)

- Substituent Effects : A methyl group at position 2 increases lipophilicity (XLogP3 = 3.2) compared to 4,7-DCQ (XLogP3 ~ 2.8).

- Applications : Primarily used as a pharmaceutical intermediate, 7-chloroquinaldine lacks the broad bioactivity of 4,7-DCQ .

4,7-Dichloroquinoline 1-Oxide

- Functional Group Impact : The oxide group at position 1 enhances electrophilicity, making it reactive in nucleophilic substitutions.

- Applications : This derivative is pivotal in synthesizing advanced intermediates for antimicrobial agents .

Data Table: Key Comparative Properties

Research Findings and Contradictions

- Antimalarial Efficacy : 4,7-DCQ outperforms chloroquine in vitro (IC50 = 6.7 nM vs. 23 nM for CQ-sensitive P. falciparum) .

- Synthetic Byproducts: Impurities like 4,5-dichloroquinoline may arise during 4,7-DCQ synthesis but are removed via recrystallization .

- Divergent Applications: While 4,7-DCQ targets biological systems, Quinclorac’s herbicidal activity underscores the impact of minor structural changes .

生物活性

3,7-Dichloroquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its antimalarial, antimicrobial, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been explored in various studies. For instance, a recent study utilized ultrasound irradiation to synthesize new derivatives that were evaluated for their biological activities. The derivatives showed promising results in terms of antimalarial and anticancer properties .

Antimalarial Activity

The antimalarial efficacy of this compound has been demonstrated against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that various derivatives exhibited significant activity, with IC50 values indicating effective inhibition of parasite growth. A notable finding was that some derivatives had IC50 values below 50 μM, suggesting strong antimalarial potential. For example:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2 | 35.29 | Moderate |

| 3 | 25.37 | High |

| 4 | 42.61 | Moderate |

| 6 | 49.68 | Moderate |

| 9 | 11.92 | Very High |

Compound 9 was identified as the most active derivative, attributed to the presence of specific functional groups that enhance its interaction with the malaria parasite .

Antimicrobial Activity

In addition to its antimalarial properties, this compound and its derivatives have shown antimicrobial activity against various bacterial strains. The compounds were assessed for their ability to inhibit bacterial growth, demonstrating moderate to high effectiveness depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have indicated that several derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values for selected derivatives against these cell lines:

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| 2 | 14.68 | 23.39 | >50 |

| 3 | 14.53 | 27.26 | 50.03 |

| 9 | 7.54 | 21.41 | 21.41 |

These results indicate a selective cytotoxicity towards cancer cells while showing limited toxicity towards normal human liver cells (HL-7702), highlighting the therapeutic potential of these compounds .

Case Study: In Vivo Antiplasmodial Activity

In vivo studies using murine models have demonstrated the efficacy of certain dichloroquinoline derivatives in treating malaria infections induced by P. falciparum. For instance, mice treated with a specific derivative showed significant reductions in parasitemia compared to control groups treated with standard antimalarial drugs like chloroquine . This suggests that these compounds not only work in vitro but also hold promise for clinical applications.

Case Study: Anticancer Effects

Another notable study investigated the anticancer effects of a series of quinoline derivatives on human cancer cell lines. The results indicated that compounds containing thiosemicarbazide moieties exhibited enhanced cytotoxicity, particularly against MCF-7 cells . This points to the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,7-dichloroquinoline, and how do reaction conditions influence yield?

- Methodology : The Conrad-Limpach synthesis is a classical approach, involving condensation of 3-chloroaniline with ethyl ethoxymethylenemalonate under mildly acidic conditions, followed by cyclization and chlorination using POCl₃ . Industrial methods often hydrolyze 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with NaOH (10%), followed by decarboxylation and POCl₃ treatment . Yield optimization requires precise temperature control (e.g., 250–270°C for decarboxylation) and stoichiometric excess of chlorinating agents.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions via aromatic proton splitting patterns (e.g., Cl at C4 vs. C7) . IR identifies C-Cl stretches (~550–600 cm⁻¹) and quinoline ring vibrations .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC with UV detection quantifies purity .

- X-ray crystallography : Resolves π-stacking interactions (centroid distances: 3.6–3.7 Å) and hydrogen-bonding networks, as shown in ethyl this compound-8-carboxylate structures .

Q. How does solubility of this compound vary across solvents, and what implications does this have for experimental design?

- Data : Solubility increases with temperature (298.2–333.2 K), with highest solubility in tetrahydrofuran (THF) and lowest in water. For example, in THF, solubility rises from 12.8 mM at 298 K to 34.2 mM at 333 K . Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and THF for metal-catalyzed reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution at the 4- vs. 7-chloro positions?

- Mechanistic Insight : The 4-Cl (pyridine ring) is more reactive due to electron withdrawal by the adjacent N atom, enabling selective substitution under mild conditions (e.g., amination at 4-Cl with NH₃/EtOH, 60°C) . For 7-Cl activation, use CuI/diamine catalysts or microwave-assisted Pd(0) coupling .

- Case Study : Pd-catalyzed carbonylation of 4,7-dichloroquinoline selectively functionalizes the 4-position with CO/MeOH, leaving the 7-Cl intact .

Q. What computational strategies predict binding interactions of this compound derivatives with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina with malaria PfCRT protein (PDB: 1LDG) to model chloroquine resistance mechanisms .

- DFT calculations : Analyze electron density maps to prioritize substituents (e.g., –NH₂ at C4 enhances heme-binding affinity) .

Q. How can contradictory biological activity data in derivatives be systematically addressed?

- Case Analysis : Discrepancies in antileishmanial activity (e.g., IC₅₀ ranging from 2–50 μM) may arise from:

- Metabolic stability : Measure microsomal half-life (e.g., rat liver S9 fractions) to assess CYP450-mediated degradation .

- Steric effects : Compare bulky substituents (e.g., tryptamine adducts) vs. linear chains using CoMFA models .

Q. What strategies optimize reaction conditions for this compound-based heterocycle synthesis?

- Design :

- Microwave synthesis : Reduces reaction time for biaryl derivatives from 24 h to 15 min (e.g., 150°C, Pd(OAc)₂, K₂CO₃) .

- Flow chemistry : Achieves >90% yield in SNAr reactions with continuous POCl₃ addition and in-line pH monitoring .

- Troubleshooting : Use in situ FTIR to detect intermediates and avoid over-chlorination .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound derivatives?

- Variables :

- Cell line variability : MDA-MB-231 (breast cancer) may show higher sensitivity (IC₅₀ = 8 μM) than HEK293 (IC₅₀ = 32 μM) due to differential ABC transporter expression .

- Assay conditions : MTT vs. resazurin assays can yield 20% variance; normalize data to positive controls (e.g., doxorubicin) .

Q. Methodological Tables

Table 1. Solubility of this compound in Common Solvents (298–333 K)

| Solvent | Solubility (mM) at 298 K | Solubility (mM) at 333 K |

|---|---|---|

| Water | 0.12 | 0.45 |

| Ethanol | 5.8 | 18.3 |

| THF | 12.8 | 34.2 |

| Acetonitrile | 3.2 | 10.1 |

Source : Experimental data from Daneshfar & Vafafard (2009) .

Table 2. Regioselectivity in Substitution Reactions

| Position | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| C4 | Amination | NH₃/EtOH, 60°C, 12 h | 85 |

| C7 | CuI-catalyzed coupling | Tryptamine, DMF, 100°C | 72 |

Source : Coimbra et al. (2010) , Alvarez-Builla et al. (2011) .

特性

IUPAC Name |

3,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNJMNYSNPHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593376 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152210-25-8 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152210-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。